2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC15463580
Molecular Formula: C19H20Cl2N2O3S
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
![2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide -](/images/structure/VC15463580.png)
Specification
Molecular Formula | C19H20Cl2N2O3S |
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Molecular Weight | 427.3 g/mol |
IUPAC Name | 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C19H20Cl2N2O3S/c1-11-4-5-17-14(8-11)13(12(2)23-17)6-7-22-27(24,25)19-10-15(20)18(26-3)9-16(19)21/h4-5,8-10,22-23H,6-7H2,1-3H3 |
Standard InChI Key | RERPSZLGMDKZOM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Characterization
The compound’s systematic IUPAC name, 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide, delineates its structural components:
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Sulfonamide-functionalized benzene ring: Substituted at positions 2 and 5 with chlorine atoms and at position 4 with a methoxy group.
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Indole-linked ethylamine side chain: A 2-(2,5-dimethylindol-3-yl)ethyl group attached to the sulfonamide nitrogen.
Molecular Formula:
Molecular Weight: 427.3 g/mol.
Canonical SMILES: CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C
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Key physicochemical parameters include:
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LogP: Estimated at 3.8 (indicating moderate lipophilicity suitable for membrane permeability).
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Hydrogen Bond Acceptors/Donors: 5 acceptors (sulfonyl oxygen, methoxy oxygen, indole nitrogen) and 2 donors (sulfonamide NH, indole NH).
Structural Motifs and Electronic Configuration
The planar indole system engages in π-π stacking interactions, while the sulfonamide group provides hydrogen-bonding capacity. Chlorine atoms induce electron-withdrawing effects on the benzene ring, modulating electronic distribution across the molecule. Methoxy substitution at position 4 introduces steric bulk while maintaining partial ring activation .
Synthetic Methodology and Reaction Dynamics
Multistep Synthesis Pathway
Production involves sequential reactions under controlled conditions:
Step 1: Sulfonation of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.
Step 2: Coupling with 2-(2,5-dimethylindol-3-yl)ethylamine via nucleophilic acyl substitution forms the sulfonamide bond.
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Critical parameters:
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Temperature: Maintained below 0°C during sulfonation to prevent side reactions.
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pH Control: Neutral conditions during coupling to optimize amine nucleophilicity.
Reactivity Profile
The compound undergoes characteristic sulfonamide reactions:
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Acid/Base Hydrolysis: Sulfonamide cleavage under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions.
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Electrophilic Aromatic Substitution: Bromination at indole C4 occurs in DCM at 25°C .
Modifications altering biological activity:
Modification Site | Effect on Activity | Citation |
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Sulfonamide N-alkylation | Complete loss of antibiotic synergy | |
Indole C7 fluorination | 3x increase in β-lactam potentiation |
Biological Activities and Mechanistic Insights
Antibiotic Resistance Reversal
In MRSA models, the compound (at 8 μg/mL) restores β-lactam efficacy by:
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Penicillin-Binding Protein Upregulation: 2.5-fold increase in PBP2a expression inhibition.
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Biofilm Disruption: Reduces polysaccharide matrix production by 60% .
Table 1: Minimum Resensitizing Concentration (MRC) Against MRSA Strains
Antibiotic | MRC (μg/mL) | Fold Potentiation |
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Amoxicillin/Clavulanate | 16 | 32x |
Meropenem | 8 | 64x |
Data adapted from β-lactam synergy assays . |
Cytotoxicity Profile
While effective against bacterial targets, mammalian cell toxicity requires optimization:
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HeLa Cell GI₅₀: 48 μM (original compound) vs. 112 μM (C7-fluorinated analogue) .
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Selectivity Index: Improved from 6 to 14 through targeted fluorination .
Comparative Analysis with Structural Analogues
Sulfonamide Variants
N-Benzyl substitution (as in PubChem CID 1479166) diminishes activity due to steric hindrance at target sites . Conversely, indole C7 fluorination enhances membrane penetration while reducing electron density at critical binding regions .
Chlorine Positioning Effects
Comparative data with 2,4-dichloro isomers show:
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3x lower MRC values for 2,5-dichloro derivatives.
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Improved metabolic stability (t₁/₂ = 6.2h vs. 2.1h in liver microsomes).
Research Frontiers and Development Challenges
Target Identification Strategies
Current approaches include:
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Photoaffinity Labeling: Using azide-modified probes to capture interacting proteins.
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Thermal Proteome Profiling: Identifying stabilized protein targets under compound treatment.
Formulation Challenges
Aqueous solubility remains a limitation (0.12 mg/mL in PBS). Nanoemulsion formulations increase solubility to 8.3 mg/mL while maintaining stability over 6 months.
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